2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c1-12-11-16(22-27-12)23-18(13-7-3-2-4-8-13)17-19(24)14-9-5-6-10-15(14)26-20(17)21(23)25/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGFRYJOHMNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Oxazole derivatives, which are part of the compound’s structure, have been found to exhibit a wide spectrum of biological activities. These activities suggest that the compound may interact with multiple targets, depending on the substitution pattern in the oxazole derivatives.
Mode of Action
Oxazole derivatives have been known to interact with their targets in a variety of ways, leading to different biological responses. The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels.
Biological Activity
The compound 2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as a derivative of the chromeno-pyrrole family, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both oxazole and pyrrole rings. Its molecular formula is , with a complex structure that contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
These results indicate that the compound may possess similar antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Studies indicate that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). For example:
| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 40 | 45 |
| 100 | 60 | 65 |
At higher concentrations, some derivatives have shown cytotoxic effects; however, at lower concentrations, they exhibit promising anti-inflammatory activity without significant toxicity .
3. Anticancer Activity
Emerging research suggests that chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators. A study evaluating the cytotoxic effects on various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
These findings highlight the potential use of this compound in cancer therapeutics .
Case Studies
In a recent case study focusing on the synthesis and biological evaluation of related compounds, researchers synthesized several derivatives and tested their biological activities against common pathogens and cancer cell lines. The study concluded that modifications in the structure significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future research .
Scientific Research Applications
The compound "2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on scientific research, and provide comprehensive data tables and case studies.
Pharmacological Applications
- Anti-inflammatory and Antimicrobial Activities : Compounds similar to the one , such as 1H-pyrrole-2,5-dione derivatives, have been studied for their pharmacological properties. These compounds have shown potential in anti-inflammatory and antimicrobial activities, which could be relevant for developing new therapeutic agents .
- Biological Test Results : The compound's biological test results may indicate its potential use in drug development. However, specific data on this compound's biological activity is not readily available in the provided search results.
Chemical Synthesis and Structural Studies
- Synthesis Pathways : The synthesis of similar compounds often involves complex pathways that can lead to various derivatives with distinct properties. For instance, reactions involving amidrazones and cyclic anhydrides can produce pyrrole-2,5-dione derivatives, which are structurally related to the compound of interest .
- Structural Analysis : Structural studies using techniques like NMR and X-ray diffraction are crucial for understanding the molecular structure and stereochemistry of such compounds. These studies help in predicting their biological activity and potential applications .
Potential Case Studies
- Anti-inflammatory Case Study : A study on similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Case Study : The antibacterial activity of related compounds against various bacterial strains has been evaluated using methods like broth microdilution. This indicates potential use in developing antimicrobial agents .
Chemical Reactions Analysis
Electrophilic Substitution
The pyrrole ring undergoes regioselective electrophilic attacks at the α-position due to electron-rich nitrogen. For example:
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Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives at the pyrrole C4 position.
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Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups, enhancing water solubility.
Cycloaddition Reactions
The oxazole moiety participates in [3+2] cycloadditions with dipolarophiles like acrylates, forming fused heterocyclic systems.
Oxidation and Reduction
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Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the dihydropyrrole ring to a pyrrolidone, altering conjugation.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromene double bond, yielding tetrahydro derivatives .
Mechanistic Insights
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Tautomerism : The pyrrolone carbonyl (C=O) participates in tautomeric equilibria, influencing reactivity in protic solvents like DMSO-d₆ .
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Solvent Effects : NMR studies show protonation in CF₃COOD shifts proton signals upfield, stabilizing reactive intermediates during cycloadditions .
Stability and Reactivity
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Thermal Stability : Decomposes above 250°C, with exothermic peaks observed in differential scanning calorimetry (DSC).
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pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids (pH < 2) or bases (pH > 12), cleaving the lactone ring.
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The compound’s chromeno-pyrrole core is typically synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimizing yield and purity requires careful control of solvent polarity (e.g., dioxane or DMF), temperature (80–100°C), and stoichiometric ratios of reagents. For example, hydrazine hydrate in a 5:1 molar ratio with the precursor ensures efficient ring closure . Analytical techniques like TLC and NMR are critical for monitoring reaction progress .
Q. How is structural characterization performed for this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving the 3D structure, particularly for confirming stereochemistry and substituent orientations . Complementary methods include:
- NMR : Assigns proton environments (e.g., distinguishing oxazole vs. phenyl protons).
- HPLC : Validates purity (>95%) and identifies byproducts.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening focuses on:
- Enzyme inhibition assays : Targets like kinases or proteases, using fluorometric or colorimetric substrates.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with proteins like kinases or DNA topoisomerases. Key steps:
- Target selection : Prioritize proteins with conserved active sites (e.g., ATP-binding pockets).
- Ligand preparation : Optimize protonation states using tools like Open Babel.
- Binding affinity analysis : Calculate ΔG values to rank potential targets .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from:
- Poor solubility : Address via formulation studies (e.g., DMSO/cyclodextrin complexes).
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate specificity.
- Metabolic instability : Conduct liver microsome assays to identify metabolic hotspots .
Q. What strategies enable diversification of the chromeno-pyrrole scaffold for SAR studies?
- Substituent variation : Replace the 5-methyloxazole group with thiazole or pyridine rings to modulate electronic effects.
- Side-chain modifications : Introduce morpholine or diethylamino groups to enhance solubility or target affinity.
- Ring expansion : Fuse additional heterocycles (e.g., pyrazoles) via hydrazine-mediated ring-opening .
Q. How can crystallographic data resolve ambiguities in reaction mechanisms?
Time-resolved X-ray crystallography captures intermediate states during key reactions (e.g., cyclization or oxidation). For example, tracking bond angles in the chromeno-pyrrole core during ring closure can validate proposed mechanistic pathways .
Q. What analytical workflows are recommended for detecting degradation products?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions.
- LC-MS/MS : Identifies degradation products via fragmentation patterns.
- Stability-indicating assays : Quantify degradation using validated HPLC methods with photodiode array detection .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding data?
- Re-evaluate force fields : Adjust parameters in docking software to better reflect hydrophobic/hydrogen-bonding interactions.
- Co-crystallization attempts : Obtain crystal structures of ligand-target complexes to validate binding modes.
- Alchemical free energy calculations : Use FEP or MM-GBSA to refine affinity predictions .
Q. What experimental controls are critical for ensuring reproducibility in cytotoxicity assays?
- Positive controls : Include doxorubicin or cisplatin to benchmark activity.
- Solvent controls : Account for DMSO effects on cell viability.
- Replicate experiments : Perform triplicate runs with independent compound batches to rule out synthesis variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
